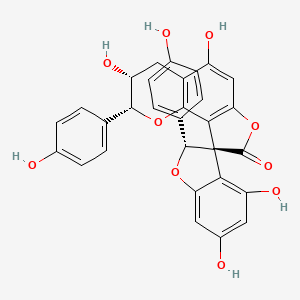

Larixinol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation and Structural Elucidation of Larixinol

Abstract

Larixinol, a lignan of significant scientific interest, is predominantly found in species of the Larix genus. Its unique spiro-structure and notable biological activities, including antimicrobial properties, make it a compelling target for natural product chemists and drug development professionals.[1][2][3] This technical guide provides an in-depth, experience-driven methodology for the successful isolation and comprehensive structural elucidation of this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental choices, from the initial extraction to the final spectroscopic analysis. This document is designed to serve as a practical, authoritative resource for researchers aiming to isolate and characterize this and similar natural products.

Introduction to this compound

This compound is a polyphenolic compound classified as a lignan, characterized by a distinctive spiropolyphenolic structure.[1][2] It is primarily sourced from the bark and heartwood of larch trees (Larix decidua), where it co-occurs with related compounds like epithis compound.[1][4][5] The interest in this compound is not purely academic; it has demonstrated considerable antimicrobial activity against various pathogens, suggesting its potential as a bioactive ingredient for pharmaceutical and nutraceutical applications.[1][2][3] The complexity of its structure necessitates a multi-faceted approach for unambiguous characterization, employing a suite of chromatographic and spectroscopic techniques. This guide details a robust workflow to achieve this, ensuring both purity of the isolate and confidence in the structural assignment.

Part I: Isolation of this compound from Larix decidua

The successful isolation of a pure natural product is a systematic process of enrichment. The strategy hinges on exploiting the physicochemical properties of the target molecule—in this case, this compound's polarity and molecular weight—to progressively remove impurities.

Step 1: Sourcing and Preparation of Plant Material

The initial and most critical step is the acquisition and preparation of the raw biomass. The concentration of this compound can vary based on the specific tree part, geographical location, and season of collection.

Protocol:

-

Collection: Obtain bark from Larix decidua (European Larch). Bark is often a sawmill byproduct, making it a sustainable source.[5]

-

Drying: Dry the bark at a controlled temperature of 40-50°C until a constant weight is achieved.[4][5] This step is crucial to prevent enzymatic degradation of phenolic compounds and to standardize the moisture content for consistent extraction efficiency.

-

Grinding: Mill the dried bark into a fine powder (e.g., particle size < 0.5 mm).[4][5] Increasing the surface area is paramount for maximizing the solvent's access to the plant matrix, thereby enhancing extraction yield.

Step 2: Extraction

The choice of solvent is dictated by the polarity of the target compound. This compound, being a polyphenol, is moderately polar.

Protocol:

-

Solvent Selection: A hydro-alcoholic mixture is highly effective. A 40% ethanol/water mixture provides a good balance of polarity to efficiently solubilize this compound while minimizing the co-extraction of highly nonpolar lipids or highly polar sugars.[5][6]

-

Procedure:

-

Macerate the powdered bark in the 40% ethanol/water mixture at a 1:10 drug-to-solvent ratio (w/v).[5][6]

-

Stir the mixture at room temperature for 60 minutes.[5] This method is favored for its simplicity and avoidance of heat, which can degrade thermolabile compounds.

-

Separate the extract from the solid biomass via centrifugation or filtration.[5]

-

-

Concentration: Remove the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude hydro-alcoholic extract.[4][5]

Step 3: Chromatographic Purification

Purification requires a multi-stage chromatographic approach to separate this compound from a complex mixture of other polyphenols, flavonoids, and procyanidins.[1]

Protocol:

-

Initial Fractionation (Polyamide Column Chromatography):

-

Rationale: Polyamide resin is exceptionally effective for separating phenolic compounds through hydrogen bonding interactions.

-

Stationary Phase: Polyamide resin.

-

Mobile Phase: A stepwise gradient of ethanol in water.

-

Procedure: Apply the concentrated crude extract to the column. Elute with solvents of increasing ethanol concentration. Collect fractions and monitor them using Thin Layer Chromatography (TLC).[4][7]

-

-

Fine Purification (Sephadex LH-20 Column Chromatography):

-

Rationale: Sephadex LH-20 separates compounds based on a combination of molecular sieving and adsorption, which is ideal for separating polyphenols of similar polarity but different sizes.[7]

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or an ethanol/water mixture.

-

Procedure: Pool the this compound-rich fractions from the polyamide column, concentrate, and apply to the Sephadex LH-20 column. Elute with the mobile phase, collecting fractions.

-

-

Final Polish (Preparative HPLC):

-

Rationale: For obtaining high-purity this compound suitable for structural elucidation and biological assays, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where phenols absorb (e.g., 280 nm).

-

The entire isolation workflow is designed as a self-validating system where the purity of the fractions is checked at each stage by TLC or analytical HPLC, ensuring that only the correct fractions are carried forward.

Caption: Workflow for the Isolation of this compound.

Part II: Structure Elucidation

Once a pure compound is isolated, its molecular structure must be determined. This is achieved by a synergistic combination of spectroscopic techniques that, like pieces of a puzzle, reveal the complete picture of this compound's connectivity and stereochemistry.[8][9][10]

Step 1: Molecular Formula Determination via Mass Spectrometry (MS)

The first step in structure elucidation is to determine the elemental composition.

Protocol:

-

Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source.

-

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a foundational piece of data upon which all subsequent analysis is built.[11]

-

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M-H]⁻ in negative ion mode for a phenol) is used to calculate possible elemental formulas. The formula that fits the isotopic pattern and is chemically sensible is selected. Tandem MS (MS/MS) can be used to observe characteristic fragmentation patterns, providing initial clues about the structural motifs present.[6][12]

Step 2: Mapping the Carbon-Hydrogen Framework with 1D NMR

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides the primary map of the molecule's C-H framework.[13]

Protocols:

-

¹H NMR (Proton NMR):

-

Purpose: To identify the different types of protons in the molecule.

-

Key Information Gained:

-

Chemical Shift (δ): Indicates the electronic environment of each proton.

-

Integration: Reveals the relative number of protons corresponding to each signal.

-

Multiplicity (Splitting): Shows the number of neighboring protons, providing connectivity information.[13]

-

-

-

¹³C NMR (Carbon NMR):

Step 3: Assembling the Structure with 2D NMR

While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.[8][16]

Protocols:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which protons are directly attached to which carbons.[17][18]

-

Rationale: This experiment creates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a proton and the carbon it is directly bonded to. This definitively links the two datasets.

-

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[18]

-

Rationale: COSY reveals ¹H-¹H spin systems. A cross-peak between two proton signals indicates that they are neighbors in the molecule, allowing for the assembly of molecular fragments (e.g., an ethyl group, a chain of CH-CH-CH₂).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[18][19]

-

Rationale: This is arguably the most powerful experiment for piecing together the final structure. It connects the fragments established by COSY. For example, a correlation from a methyl proton signal to a quaternary carbon signal definitively places that methyl group adjacent to the quaternary center.

-

The logical application of these 2D NMR experiments allows for the unambiguous assembly of the this compound molecular skeleton.

Caption: Logic flow for NMR-based structure elucidation.

Step 4: Definitive Confirmation with X-ray Crystallography

While NMR provides a robust solution structure, the absolute and unambiguous proof of structure, including stereochemistry, is best provided by single-crystal X-ray diffraction.[20][21][22]

Protocol:

-

Crystallization: The most challenging step is growing a suitable single crystal of the purified this compound.[4][21] This often involves slowly evaporating a solution of the compound in a suitable solvent or solvent system.

-

Data Collection and Refinement: The crystal is subjected to X-ray diffraction, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise 3D arrangement of every atom.[20][23][24] This technique provides definitive bond lengths, bond angles, and absolute configuration.[20][21]

Summary of Spectroscopic Data for this compound

The following table summarizes the expected data from the structural elucidation process. Note: Specific chemical shifts can vary slightly based on the solvent used.

| Data Type | Parameter | Expected Observation for this compound |

| HRMS | Molecular Formula | C₁₅H₂₀O₄ |

| Exact Mass | Consistent with the calculated mass for the formula | |

| ¹³C NMR | Aromatic/Olefinic C | Signals in the range of δ 110-150 ppm |

| Oxygenated C | Signals in the range of δ 60-90 ppm (e.g., C-OH) | |

| Aliphatic C | Signals in the range of δ 15-55 ppm | |

| ¹H NMR | Aromatic H | Signals in the range of δ 6.0-7.5 ppm |

| Methine H (CH) | Varies based on environment (e.g., δ 2.5-5.0 ppm) | |

| Methylene H (CH₂) | Varies based on environment (e.g., δ 1.5-3.0 ppm) | |

| Methyl H (CH₃) | Signals typically upfield (e.g., δ 0.8-1.5 ppm) | |

| 2D NMR | Key HMBC Correlation | Correlation between a methyl proton and a quaternary spiro-carbon, confirming the core structure. |

Conclusion

The journey from raw larch bark to the fully characterized structure of this compound is a testament to the power of modern natural product chemistry. It requires a logical, multi-step isolation strategy grounded in the principles of chromatography, followed by a systematic and synergistic application of powerful spectroscopic techniques. Each step, from extraction to 2D NMR, provides a crucial piece of the puzzle. This guide offers a robust and field-proven framework for researchers to successfully isolate and elucidate the structure of this compound, a foundation upon which further investigation into its promising biological activities can be built.

References

-

Baldan, V., Sut, S., Faggian, M., & Dall'Acqua, S. The proposed fragmentation pattern of this compound. ResearchGate. Available from: [Link]

-

Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(2), 9-23. Available from: [Link]

-

Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Antibiotics, 10(7), 789. Available from: [Link]

-

Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. PubMed, 34203520. Available from: [Link]

-

Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. ResearchGate. Available from: [Link]

-

Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Antibiotics, 10(7), 789. Available from: [Link]

-

Hu, S. Y., et al. (2018). Isolation and Identification of Components in the Dihydroquercetin-Rich Extract from Larch Wood (Larix olgensis Henry). European Journal of Medicinal Plants, 24(3), 1-8. Available from: [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. Available from: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]

-

Robin, J.-N., & Farjon, J. (2011). Tutorial for the structure elucidation of small molecules by means of the LSD software. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Data. Available from: [Link]

-

Sette, L. D., et al. C-H correlations in HMBC spectrum of myrsicorianol (1). ResearchGate. Available from: [Link]

-

Smith, J. D. (2007). X-Ray Crystallography of Chemical Compounds. AAPS Journal, 9(1), E103-E108. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journalejmp.com [journalejmp.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. scilit.com [scilit.com]

- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 11. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jchps.com [jchps.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mkuniversity.ac.in [mkuniversity.ac.in]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Isomeric Lignans: Larixinol and Epilarixinol

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers and Drug Development Professionals

Abstract

Lignans, a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway, are subjects of intense scientific scrutiny due to their broad spectrum of biological activities. Among these, larixinol and its isomer, epithis compound, stand out as characteristic bioactive constituents of the European Larch (Larix decidua). Their structural similarity, differing only in stereochemistry, presents both a challenge for analytical separation and an opportunity for understanding structure-activity relationships. This technical guide provides a comprehensive overview of this compound and epithis compound, from their biosynthesis and natural occurrence to detailed methodologies for their isolation, purification, and structural elucidation. Furthermore, this document delves into their known biological activities, with a focus on their antioxidant and anti-inflammatory potential, and explores future perspectives for their application in drug discovery and development.

Introduction: The Significance of Lignan Isomerism

Lignans are synthesized in plants through the oxidative coupling of two coniferyl alcohol precursors. This process, often guided by dirigent proteins, leads to the formation of a wide array of stereoisomers, each with potentially unique biological properties. This compound and epithis compound are tetrahydrofuran lignans that exemplify this stereochemical diversity. Their presence in larch bark, a byproduct of the forestry industry, makes them attractive targets for valorization and the development of novel therapeutic agents. Understanding the subtle yet critical differences between these isomers is paramount for unlocking their full pharmacological potential. The stereochemistry of lignans is a key determinant of their biological activity, as demonstrated by studies on various isomers.[1][2]

Chemical Structure and Stereochemistry

This compound and epithis compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They share the same molecular formula and connectivity but differ in the spatial arrangement of substituents at one or more chiral centers. The core structure is a tetrahydrofuran ring with substituted phenyl groups. The isomeric nature of this compound and epithis compound arises from the different stereochemical configurations at their chiral centers. While the precise, universally agreed-upon structures can be elusive in the broader literature, detailed stereochemical analyses have been performed on the closely related and often synonymously discussed lariciresinol. The stereoisomers of lariciresinol have been synthesized and their biological activities evaluated, highlighting the importance of specific configurations.[2] For the purpose of this guide, it is critical for researchers to perform thorough structural elucidation to confirm the exact stereochemistry of the isomers they are working with.

Natural Occurrence and Biosynthesis

This compound and epithis compound are predominantly found in the bark of larch trees (Larix species), particularly the European Larch (Larix decidua). Their biosynthesis follows the general lignan pathway, which begins with the shikimate pathway producing phenylalanine.

The Phenylpropanoid Pathway: A Simplified Overview

The biosynthesis of lignans is a complex process that can be summarized in the following key steps:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).

-

Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.

-

Formation of Monolignols: These acids are then reduced to their corresponding alcohols, the monolignols. Coniferyl alcohol is the primary precursor for this compound and epithis compound.

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction can be mediated by laccases and peroxidases, with dirigent proteins often controlling the stereochemistry.

-

Sequential Reduction: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol, of which this compound and epithis compound are stereoisomers.

Diagram of the Lignan Biosynthetic Pathway

Caption: A simplified workflow of the lignan biosynthetic pathway.

Isolation and Purification Strategies

The primary challenge in working with this compound and epithis compound is their efficient separation from the complex matrix of larch bark and from each other. The choice of extraction and chromatographic techniques is critical for obtaining high-purity isomers for biological testing and structural analysis.

Extraction from Larch Bark

A generalized protocol for the extraction of lignans from larch bark is as follows:

Experimental Protocol: Extraction of Lignans from Larix decidua Bark

-

Material Preparation: Obtain dried and ground larch bark. A particle size of less than 0.5 mm is recommended to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place 100 g of powdered bark into a cellulose thimble.

-

Extract with 500 mL of 80% aqueous methanol in a Soxhlet apparatus for 8 hours.

-

The use of aqueous methanol is effective for extracting polar polyphenolic compounds like lignans.

-

-

Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in 200 mL of distilled water.

-

Perform sequential partitioning with n-hexane (3 x 200 mL) to remove nonpolar compounds like fats and waxes.

-

Subsequently, partition the aqueous phase with ethyl acetate (3 x 200 mL). The lignans will preferentially partition into the ethyl acetate phase.

-

-

Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield a lignan-enriched extract.

Chromatographic Separation of Isomers

The separation of the diastereomers this compound and epithis compound requires high-resolution chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Separation of this compound and Epithis compound

-

Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralpak® series), is often effective for separating lignan isomers.[3][4]

-

Mobile Phase Optimization:

-

Begin with an isocratic mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Gradually adjust the ratio of the polar modifier (isopropanol) to optimize the resolution and retention times.

-

The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (0.1%), can sometimes improve peak shape.

-

-

Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: Chiralpak AD-H (or similar).

-

Mobile Phase: n-Hexane:Isopropanol (gradient or isocratic, to be optimized).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL of the dissolved lignan-enriched extract.

-

-

Fraction Collection: Collect the separated peaks corresponding to this compound and epithis compound using a fraction collector for subsequent analysis.

Diagram of the Isolation and Separation Workflow

Caption: A flowchart illustrating the key steps in the isolation and separation of this compound and epithis compound.

Structural Elucidation and Analytical Techniques

Once isolated, the definitive identification of this compound and epithis compound requires a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the connectivity of the atoms in the molecule. The precise stereochemistry can often be determined through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

-

X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activities and Pharmacological Potential

While much of the research has focused on crude extracts of larch bark, studies on isolated lignans are emerging, pointing towards their potential as antioxidant and anti-inflammatory agents.

Antioxidant Activity

Lignans are known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of this compound and epithis compound can be quantified using various in vitro assays.

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at 593 nm. |

Quantitative comparison of the antioxidant activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant potency.[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Lignans have been shown to modulate inflammatory pathways. The anti-inflammatory effects of this compound and epithis compound can be investigated in cell-based assays.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of isolated this compound and epithis compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

-

Analysis: After a suitable incubation period (e.g., 24 hours), measure the production of pro-inflammatory mediators:

-

Nitric Oxide (NO): Measure nitrite concentration in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Compare the levels of inflammatory mediators in treated cells to untreated and LPS-only controls. Calculate IC₅₀ values for the inhibition of these markers.

Chemical Synthesis and Derivatization

The total synthesis of lignan stereoisomers is a complex but valuable endeavor. It allows for the production of larger quantities of pure isomers for biological testing and enables the creation of novel derivatives with potentially enhanced activity or improved pharmacokinetic properties. The stereoselective synthesis of all stereoisomers of lariciresinol has been reported, providing a roadmap for obtaining these compounds synthetically.[2]

Future Perspectives and Research Directions

The study of this compound and epithis compound is still in its relatively early stages. Future research should focus on:

-

Standardization of Isolation and Analytical Methods: Developing robust and reproducible methods for the separation and quantification of these isomers is crucial for comparative studies.

-

Comprehensive Biological Screening: Expanding the scope of biological testing to include anticancer, neuroprotective, and antimicrobial activities is warranted, given the known properties of other lignans.

-

In Vivo Studies: Validating the in vitro findings in animal models of disease is a necessary step towards clinical translation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of derivatives will help to identify the key structural features responsible for their biological activity and to optimize their therapeutic potential.

Conclusion

This compound and epithis compound represent a promising pair of isomeric lignans with potential applications in the pharmaceutical and nutraceutical industries. Their stereochemical differences likely translate to distinct biological activities, making their individual study a compelling area of research. This guide has provided a framework for their isolation, characterization, and biological evaluation. As our understanding of these fascinating molecules grows, so too will the opportunities to harness their therapeutic benefits.

References

- Matuszewska, A., et al. (Year). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide.

- Nishiwaki, H., et al. (2011). Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. Journal of Agricultural and Food Chemistry, 59(24), 13089-13095.

-

Nishiwaki, H., Kumamoto, M., Shuto, Y., & Yamauchi, S. (2011). Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. PubMed. [Link]

- Saufi, A., et al. (2008). Stereochemistry of Lignans in Phaleria macrocarpa (Scheff.) Boerl.

-

Umezawa, T. (2003). Stereochemical diversity in lignan biosynthesis of Arctium lappa L. PubMed. [Link]

-

Yahara, S., et al. (2004). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

-

Abou-Zid, S. F., & Ahmed, E. K. (2014). Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus. PubMed. [Link]

-

Li, Y., et al. (2019). Separation of eight bedaquiline analogue diastereomers by HPLC on an immobilized polysaccharide-based chiral stationary phase. PubMed. [Link]

Sources

- 1. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. | Semantic Scholar [semanticscholar.org]

- 2. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Separation of eight bedaquiline analogue diastereomers by HPLC on an immobilized polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to Larixinol: A Technical Whitepaper for Advanced Research

Abstract

Larixinol, a naturally occurring lignan diglucoside, has garnered significant interest within the scientific community for its potential pharmacological applications. As a derivative of hydroxymatairesinol, its structural complexity necessitates a sophisticated analytical approach for unambiguous identification and characterization. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Tailored for researchers, scientists, and drug development professionals, this whitepaper offers not only the core spectral data but also the underlying scientific principles and field-proven experimental protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the robust characterization of this compound.

Introduction: The Significance of this compound

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. Their intricate structures and varied biological activities have made them a focal point of natural product chemistry and drug discovery. This compound, specifically, is a lignan glycoside that has been identified in species such as the European Larch (Larix decidua)[1][2]. The presence of two glucose moieties attached to a central lignan core significantly influences its solubility, bioavailability, and potential biological activity. Accurate structural elucidation is the cornerstone of understanding its therapeutic potential, and for this, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools. This guide will provide a detailed exploration of the spectroscopic fingerprint of this compound, empowering researchers to confidently identify and quantify this promising natural product.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural information through fragmentation patterns. For a molecule like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Molecular Ion and Fragmentation Pattern

The chemical formula for this compound is C₃₀H₂₂O₁₀. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The analysis of this compound from Larix decidua bark by LC-MS has led to the proposal of a characteristic fragmentation pattern[1][2][3].

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The glycosidic bonds are often the most labile and tend to cleave first, resulting in the loss of the glucose units.

Table 1: Key Mass Spectrometry Data for this compound

| Ion | Proposed Structure | Key Fragmentation Pathway |

| [M+H]⁺ | Intact protonated this compound | - |

| [M+H - 162]⁺ | This compound monoglucoside | Loss of one glucose unit |

| [M+H - 324]⁺ | Aglycone (Hydroxymatairesinol) | Loss of two glucose units |

Proposed Fragmentation Pathway of this compound

The fragmentation cascade of this compound, as elucidated through tandem mass spectrometry (MS/MS) experiments, offers a detailed structural fingerprint. The initial loss of the two glucose moieties to yield the aglycone is a key diagnostic feature. Further fragmentation of the hydroxymatairesinol core can provide additional structural confirmation.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Expected ¹H-NMR Spectral Features

The ¹H-NMR spectrum of this compound is expected to be complex, exhibiting signals for the aromatic protons of the lignan core, the aliphatic protons of the butyrolactone ring, the methoxy groups, and the numerous protons of the two glucose moieties.

Table 2: Expected ¹H-NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.5 - 7.0 | d, dd, s | Signals corresponding to the substituted benzene rings of the hydroxymatairesinol core. |

| Methine Protons (lignan core) | 2.5 - 4.5 | m | Complex multiplets for the aliphatic protons of the butyrolactone ring. |

| Methoxy Protons | ~3.8 | s | Sharp singlets for the -OCH₃ groups. |

| Anomeric Protons (glucose) | 4.5 - 5.5 | d | Doublets corresponding to the H-1 protons of the two glucose units. The coupling constant will indicate the β-configuration. |

| Other Sugar Protons | 3.2 - 4.0 | m | A crowded region of overlapping multiplets from the remaining glucose protons. |

Expected ¹³C-NMR Spectral Features

The ¹³C-NMR spectrum will show signals for all 30 carbon atoms in the this compound molecule. The chemical shifts will be indicative of the different carbon environments.

Table 3: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon | 170 - 180 | Signal for the lactone carbonyl group. |

| Aromatic Carbons | 110 - 150 | Signals for the carbons of the benzene rings. |

| Anomeric Carbons (glucose) | ~100 | Signals for the C-1 carbons of the glucose units. |

| Other Sugar Carbons | 60 - 80 | Signals for the remaining carbons of the glucose moieties. |

| Methine/Methylene Carbons (lignan core) | 30 - 70 | Signals for the aliphatic carbons of the butyrolactone ring. |

| Methoxy Carbons | ~56 | Signal for the -OCH₃ carbons. |

Experimental Protocols

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are provided as a guide for the robust acquisition of MS and NMR data for this compound and related lignans.

Sample Preparation for LC-MS Analysis

-

Extraction: Extract the plant material (e.g., dried and powdered bark of Larix decidua) with a suitable solvent such as 80% methanol or ethanol with ultrasonication[7][8].

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of lignans.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is common.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and fragmentation analysis.

-

Ionization Mode: Both positive and negative ion modes should be explored to determine the optimal conditions for this compound detection.

Sample Preparation for NMR Analysis

-

Isolation: this compound must be isolated and purified from the plant extract, typically using a combination of column chromatography techniques (e.g., Sephadex LH-20, preparative HPLC).

-

Drying: The purified sample must be thoroughly dried under high vacuum to remove all traces of residual solvents.

-

Dissolution: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) is recommended to achieve good signal dispersion, which is crucial for resolving the complex spectrum of this compound.

-

Experiments: Acquire a standard suite of 1D and 2D NMR experiments:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which are essential for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry of the molecule.

-

Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive and authoritative overview of the spectroscopic data of this compound, underpinned by a strong foundation of scientific principles and practical experimental protocols. While the complete, published NMR data for this compound remains a target for future research, the detailed analysis of its expected spectral features, in conjunction with the presented mass spectrometry data, provides a robust framework for its identification and characterization. The methodologies outlined herein are designed to ensure the generation of high-quality, reliable data, thereby fostering scientific integrity and accelerating research and development efforts in the field of natural product chemistry and drug discovery.

References

- Chimichi, S., et al. (1999). Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Magnetic Resonance in Chemistry, 37(11).

- Kamlo, M. N., et al. (2023). New lignan glycosides from Justicia secunda Vahl (Acanthaceae) with antimicrobial and antiparasitic properties. Phytochemistry Letters, 53, 124-130.

- Crestini, C., et al. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins. Journal of Visualized Experiments, (174), e62696.

- Peñalvo, J. L., et al. (2005). Quantification of Lignans in Food Using Isotope Dilution Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(24), 9342–9347.

- Holopainen, M. (2018). Extraction and liquid chromatographic analysis of lignans. HELDA - University of Helsinki.

- Argyropoulos, D. S., et al. (2022). Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview. JoVE.

- Baldan, V., et al. (2020).

- Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Molecules, 22(11), 1974.

- Lee, S., et al. (2022). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Frontiers in Nutrition, 9, 969960.

- Wen, J.-L., et al. (2013). Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology.

- Kamlo, M. N., et al. (2023). H and 13 C -NMR data for 1 2a,b (600, 150 MHz, TMS, ẟ ppm, DMSO-d 6 ).

- Lee, S., et al. (2022). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. PubMed Central.

- Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans. Molecules, 27(7), 2340.

- Willför, S., et al. (2006). Chromatographic analysis of lignans.

- Kim, H. M., & Kim, C. Y. (2025). Identification of Lignans. In Natural Product Isolation and Identification (pp. 165-176). Humana, New York, NY.

- Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans.

- Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study.

- Claeys, M., et al. (2002). On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of secoisolariciresinol diglucoside isomers in flaxseed.

- Kamel, M. S., et al. (1998). Lignan glycosides from stems of Salvadora persica. Phytochemistry, 48(4), 743-745.

- Lee, J., et al. (2018).

- Baldan, V., et al. (2017). Larix Decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Amanote Research.

- Baldan, V., et al. (2017). Free Full-Text | Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study | Notes. MDPI.

- Sut, S., et al. (2020). The Bark of Picea abies L.

- Agarwal, A., et al. (2021). Valorization of Larix decidua Mill. bark by functionalizing bioextract onto chitosan films for sustainable active food packaging. Food Packaging and Shelf Life, 29, 100713.

- Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Unipd.

- Cayman Chemical. (n.d.). Secoisolariciresinol Diglucoside (SDG, CAS Number: 158932-33-3). Cayman Chemical.

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0010532). PhytoBank.

- Wikipedia. (n.d.). Secoisolariciresinol diglucoside. Wikipedia.

Sources

- 1. Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study [mdpi.com]

- 2. (PDF) Larix Decidua Bark as a Source of Phytoconstituents: [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Spiropolyphenols

Executive Summary

Spiropolyphenols represent a structurally fascinating class of natural products, characterized by a spirocyclic core that imparts significant three-dimensional complexity and potent biological activities. Their intricate architecture, particularly the stereochemically defined spirocenter, poses a formidable challenge for synthetic chemistry but is assembled with remarkable efficiency and precision in nature. This guide provides a comprehensive overview of the core enzymatic logic governing spiropolyphenol biosynthesis. We will deconstruct the pathway from the generation of aromatic precursors by polyketide synthases to the pivotal oxidative dearomatization and spirocyclization event, and conclude with the tailoring reactions that furnish the final molecular structure. Using the well-elucidated biosynthesis of the antifungal drug griseofulvin as a central case study, this document details the key enzyme families, their mechanisms, and the field-proven experimental workflows required to elucidate these complex pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness these powerful biosynthetic strategies.

The Foundational Architecture: Precursor Assembly

The journey to a spiropolyphenol begins with the synthesis of its aromatic ring precursors. Nature predominantly employs two master pathways for this purpose: the shikimate pathway, which produces aromatic amino acids, and the polyketide pathway, which generates a vast array of aromatic structures from simple acyl-CoA building blocks.[1][2] For most fungal spiropolyphenols, the polyketide pathway is the primary route.

At the heart of this process are Polyketide Synthases (PKSs) , large multienzyme complexes that iteratively condense small carboxylic acid units (primarily acetyl-CoA and malonyl-CoA) to build a linear poly-β-keto chain.[3][4] This reactive chain is then folded and cyclized through a series of intramolecular aldol and Claisen condensations to yield stable aromatic ring systems.[4] The specific type of PKS and the domains it contains dictate the structure of the resulting aromatic precursor. In some cases, PKSs work in concert with Non-Ribosomal Peptide Synthetases (NRPSs) to create hybrid polyketide-peptide precursors, further expanding the structural diversity of the starting materials.

The causality behind this initial step is rooted in metabolic efficiency. PKSs are modular and programmable enzymatic assembly lines that provide a robust and versatile platform for generating immense chemical diversity from a limited set of simple, primary metabolites.

The Core Transformation: Oxidative Dearomatization and Spirocyclization

The defining step in the biosynthesis of any spiropolyphenol is the conversion of a planar aromatic precursor into a complex, three-dimensional spirocyclic scaffold. This transformation, known as oxidative dearomatization, is a powerful complexity-generating reaction that simultaneously breaks aromaticity and establishes the key quaternary spiro-carbon.[5] This critical cyclization is catalyzed by a specialized set of oxidative enzymes that exert exquisite control over both regioselectivity and stereoselectivity.

Two major classes of enzymes have been identified as the primary catalysts for this transformation:

Cytochrome P450 Monooxygenases (P450s)

P450s are heme-containing enzymes renowned for their ability to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond formations.[6][7][8] In spiropolyphenol biosynthesis, they typically function as phenol-coupling enzymes.[9][10] The proposed mechanism often involves a radical-mediated process where the P450 activates molecular oxygen to generate a high-valent iron-oxo species. This potent oxidant abstracts a hydrogen atom from a phenolic hydroxyl group on the substrate, generating a phenoxy radical. This radical can then delocalize across the aromatic ring, enabling an intramolecular attack to form the C-C or C-O bond that closes the spirocycle. This precise enzymatic control overcomes the inherent difficulty of controlling selectivity in chemical phenol coupling reactions.[9]

Flavin-Dependent Monooxygenases (FMOs)

FMOs represent another major class of oxidative enzymes that utilize a flavin cofactor (FAD or FMN) to activate molecular oxygen.[11][12][13][14] Their mechanism for spirocycle formation often proceeds through a distinct pathway involving indole epoxidation followed by a semi-pinacol-type rearrangement.[15] This route is particularly common in the formation of spiro-oxindole moieties found in many indole alkaloids.[15] The enzyme first epoxidizes a double bond in the indole ring of the precursor. The resulting unstable epoxide is then protonated, initiating a cascade of bond migrations that culminates in the formation of the spiro-oxindole core.

The choice between a P450 or an FMO-catalyzed mechanism is a key evolutionary divergence that allows nature to produce distinct spirocyclic scaffolds from different precursor classes.

Case Study: The Biosynthesis of Griseofulvin

The pathway to the antifungal drug griseofulvin in fungi like Penicillium aethiopicum serves as a paradigmatic example of spiropolyphenol biosynthesis, illustrating each of the core principles. The entire process is orchestrated by a set of enzymes encoded within the griseofulvin biosynthetic gene cluster (gsf).[16][17][18][19]

Step 1: Polyketide Synthesis & Cyclization (GsfA): The pathway is initiated by the non-reducing polyketide synthase GsfA, which uses one acetyl-CoA starter unit and six malonyl-CoA extender units to assemble a heptaketide backbone.[3][19] The product template (PT) domain of GsfA then guides the intramolecular cyclization of this chain to form the benzophenone aromatic scaffold.[3]

Step 2: Pre-Spirocyclization Tailoring (GsfB, GsfC, GsfI): Before the key spirocyclization, the benzophenone intermediate undergoes several modifications. Two O-methyltransferases, GsfB and GsfC, add methyl groups to specific hydroxyls, yielding griseophenone C.[3][20] Subsequently, the flavin-dependent halogenase GsfI chlorinates the molecule at a specific position to produce griseophenone B.[3][18][20] These tailoring steps are crucial as they modify the electronic properties of the substrate, priming it for the subsequent oxidative cyclization.

Step 3: Oxidative Spirocyclization (GsfF): This is the crux of the pathway. The cytochrome P450 monooxygenase, GsfF, catalyzes the oxidative dearomatization of griseophenone B.[3][20] It forms a C-O bond between the two aromatic rings, creating the characteristic tricyclic "grisan" spiro-scaffold of dehydrogriseofulvin.[3]

Step 4: Post-Spirocyclization Tailoring (GsfD, GsfE): With the core scaffold assembled, final tailoring reactions occur. The O-methyltransferase GsfD adds the final methyl group, and an enoyl reductase, GsfE, performs a stereospecific reduction of a cyclohexadienone double bond to yield the final product, griseofulvin.[3][20]

Sources

- 1. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Elucidation of a Dearomatization Route in the Biosynthesis of Oxysporidinone Involving a TenA-like Cytochrome P450 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sas.rochester.edu [sas.rochester.edu]

- 7. courses.washington.edu [courses.washington.edu]

- 8. Diversity of P450 Enzymes in the Biosynthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of Flavin-Dependent Monooxygenases Involved in Natural Product Chemistry [vtechworks.lib.vt.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Flavin-Dependent Monooxygenases NotI and NotI' Mediate Spiro-Oxindole Formation in Biosynthesis of the Notoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Larixinol: A Keystone Lignan in Conifer Defense Mechanisms

<-4>

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Larixinol, a dibenzylbutyrolactone lignan, is a significant secondary metabolite in the defense arsenal of coniferous trees, particularly within the Larix (larch) genus. Its accumulation in woody tissues, especially in response to mechanical stress or pathogen invasion, underscores its role as a phytoalexin. This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its biosynthesis, mechanisms of action against pathogens, and proven methodologies for its extraction, quantification, and bioactivity assessment. We delve into the causality behind experimental protocols, offering field-proven insights to ensure technical accuracy and reproducibility. This document is designed to serve as an authoritative resource for researchers investigating novel antimicrobial agents and natural plant defense systems.

Introduction: Lignans as Pillars of Plant Immunity

Plants, being sessile, have evolved a sophisticated chemical defense system to counteract a barrage of biotic threats. Central to this system are secondary metabolites, a diverse group of compounds not directly involved in growth and development but crucial for environmental interaction and defense.[1] Among these, lignans represent a vital class of phenolic compounds synthesized via the phenylpropanoid pathway.[2] Lignans are formed by the oxidative coupling of two or more monolignol units and play critical roles in defending plants against herbivores and microbial pathogens.[3][4] Their accumulation at infection sites, a hallmark of phytoalexins, provides a chemical barrier that can halt or slow the progress of invading organisms.[1] this compound, found prominently in the heartwood, bark, and knotwood of Larix species, is an exemplar of this defense strategy, contributing significantly to the natural durability and disease resistance of these conifers.[5][6]

This compound: Chemical Profile

Chemical Structure: this compound is classified as a dibenzylbutyrolactone lignan. Its core structure is derived from the coupling of two coniferyl alcohol monomers.

Physicochemical Properties:

-

Appearance: Typically an amorphous powder or crystalline solid.

-

Solubility: Soluble in organic solvents such as ethanol, methanol, and ethyl acetate; sparingly soluble in water.

-

Stability: Stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and UV light over extended periods.

The Biosynthetic Blueprint of this compound

This compound synthesis is an integral part of the broader phenylpropanoid pathway, the central metabolic route for the production of thousands of plant secondary metabolites.[7] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, the fundamental building blocks of both lignin and lignans.[3][8]

Key Enzymatic Steps Leading to this compound:

-

Phenylpropanoid Pathway Initiation: Enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate.[3]

-

Monolignol Synthesis: Through a series of reductions and hydroxylations, p-coumaroyl-CoA is converted into monolignols, primarily coniferyl alcohol.

-

Dirigent Protein-Mediated Coupling: The crucial step in lignan formation is the stereospecific coupling of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins, which guide the formation of (+)-pinoresinol.[2][3]

-

Reductive Steps to this compound: Pinoresinol undergoes two successive reductions catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs).[9] The first reduction yields lariciresinol, and the second can lead to other lignans like secoisolariciresinol.[9] this compound is a key intermediate in this cascade.

Visualizing the Pathway

The following diagram illustrates the core biosynthetic route from coniferyl alcohol to key lignan intermediates, including lariciresinol.

Caption: Simplified biosynthetic pathway of lignans from the phenylpropanoid pathway.

This compound's Role in Plant Defense

Mechanism of Action: A Multi-Pronged Attack

This compound functions as a potent phytoalexin, a low molecular weight antimicrobial compound synthesized and accumulated by plants upon exposure to pathogens.[1][3] Its mechanism of action, like that of many phenolic compounds, is multifaceted, making it difficult for pathogens to develop resistance.

Primary Antimicrobial Mechanisms:

-

Cell Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of fungal and bacterial cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components like ions, proteins, and nucleic acids.[10][11][12]

-

Enzyme Inhibition: this compound can inhibit crucial microbial enzymes by binding to their active sites or by nonspecific interactions with proteins. This can disrupt metabolic pathways essential for pathogen survival, such as energy production and cell wall synthesis.[10][12]

-

Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[10][13]

Quantitative Antimicrobial Activity

The efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various plant pathogens. The data below represents a hypothetical summary of such findings, illustrating the broad-spectrum activity typical of this class of compounds.

| Pathogen | Type | MIC (µg/mL) | MFC (µg/mL) | Reference Compound (MIC) |

| Botrytis cinerea | Fungus | 62.5 | 125 | Fluconazole (>500) |

| Fusarium oxysporum | Fungus | 125 | 250 | Amphotericin B (1.0) |

| Aspergillus fumigatus | Fungus | 250 | >500 | Amphotericin B (0.5) |

| Pseudomonas syringae | Bacteria | 250 | 500 | Streptomycin (15.6) |

| Agrobacterium tumefaciens | Bacteria | 500 | >500 | Ampicillin (100) |

Note: MIC and MFC values are highly dependent on the specific strain and assay conditions. The reference compounds highlight the different scales of potency.

Methodologies for this compound Research

This section provides detailed, self-validating protocols for the study of this compound. Each protocol includes rationales for key steps, reflecting an experienced, scientific approach.

Protocol: Extraction and Purification of this compound

Objective: To extract crude this compound from Larix spp. bark or knotwood and purify it for bioassays.

Rationale: This protocol uses a Soxhlet extraction method, which is highly efficient for exhaustive extraction from solid materials.[5] A nonpolar solvent (n-hexane) is used initially to remove lipids and waxes (defatting), followed by a more polar solvent (ethyl acetate or ethanol) to extract the lignans.[14][15] Purification is achieved via column chromatography, separating compounds based on polarity.[5]

Materials:

-

Dried, powdered Larix bark or knotwood (particle size < 0.5 mm)

-

n-Hexane, ACS grade

-

Ethyl acetate or 95% Ethanol, ACS grade

-

Soxhlet extractor apparatus

-

Rotary evaporator

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Fraction collector

-

TLC plates (silica gel 60 F254)

Procedure:

-

Defatting: Place 50 g of powdered plant material into a cellulose thimble and load it into the Soxhlet extractor. Extract with 500 mL of n-hexane for 6-8 hours to remove lipids. Discard the hexane extract.

-

Lignan Extraction: Air-dry the defatted plant material. Re-load it into the Soxhlet apparatus and extract with 500 mL of ethyl acetate for 8-10 hours.

-

Concentration: Evaporate the ethyl acetate solvent from the extract using a rotary evaporator at 45°C under reduced pressure to yield a crude resinous extract.

-

Column Chromatography: a. Prepare a slurry of silica gel in n-hexane and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient of n-hexane:ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20 v/v).

-

Fraction Analysis: Collect fractions (e.g., 20 mL each) and analyze them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3), and visualize under UV light (254 nm).

-

Purification: Pool the fractions containing the compound of interest (this compound) and evaporate the solvent to obtain the purified substance. Confirm identity and purity using HPLC and NMR.

Protocol: In Vitro Antifungal Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified this compound against a target fungal pathogen.

Rationale: The broth microdilution method is a standardized and high-throughput technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17] Including positive (known antifungal), negative (no treatment), and vehicle (solvent) controls is critical for validating the results.

Materials:

-

Purified this compound

-

Fungal pathogen (e.g., Candida albicans ATCC 10231)

-

RPMI-1640 broth medium

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer (plate reader)

-

Positive control: Fluconazole or Amphotericin B

Procedure:

-

Stock Solution Preparation: Dissolve purified this compound in DMSO to a high concentration (e.g., 10 mg/mL). The final DMSO concentration in the assay should be kept below 1% to avoid toxicity to the fungus.

-

Fungal Inoculum: Culture the fungus on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 broth to the final required inoculum density (e.g., 1-5 x 10^3 CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 broth to achieve a range of desired concentrations (e.g., 512 µg/mL down to 1 µg/mL).

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: A serial dilution of a standard antifungal agent (e.g., fluconazole).

-

Negative Control: Fungal inoculum in broth with no compound added.

-

Vehicle Control: Fungal inoculum in broth with the highest concentration of DMSO used in the test wells.

-

Sterility Control: Broth only, with no inoculum.

-

-

Incubation: Incubate the plate at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (or a significant reduction in turbidity as measured by a plate reader at 600 nm) compared to the negative control.

Experimental Workflow Visualization

Caption: Workflow from Larix tissue extraction to antifungal activity determination.

Future Directions and Applications

The potent antimicrobial properties of this compound position it as a promising candidate for further investigation in several fields:

-

Drug Development: As a natural product with broad-spectrum activity, this compound could serve as a scaffold for the development of new antifungal or antibacterial drugs, particularly in an era of growing antimicrobial resistance.[18]

-

Agrochemicals: this compound or extracts rich in this compound could be developed into natural fungicides for crop protection, offering an alternative to synthetic pesticides.

-

Food Preservation: Its antimicrobial properties suggest potential use as a natural preservative to extend the shelf-life of food products.

-

Material Science: The contribution of this compound to the durability of larch wood suggests its potential application as a natural wood preservative.

Further research should focus on elucidating its precise molecular targets, understanding its in vivo efficacy and safety profile, and exploring synergistic effects with existing antimicrobial agents.

References

- A Technical Guide to the Natural Sources and Extraction of Larixol. Benchchem.

- Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi. (2022). J Fungi (Basel).

-

Combinatorial Antimicrobial Efficacy and Mechanism of Linalool Against Clinically Relevant Klebsiella pneumoniae. (2020). Frontiers in Microbiology. Available from: [Link]

-

Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. (2019). Planta. Available from: [Link]

-

Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi. (2022). Journal of Fungi. Available from: [Link]

-

Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives. (2022). Antioxidants. Available from: [Link]

-

Distribution, biosynthesis and therapeutic potential of lignans. (2022). Applied Microbiology and Biotechnology. Available from: [Link]

-

Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (2023). Pharmaceuticals. Available from: [Link]

-

Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi. (2022). Journal of Fungi. Available from: [Link]

-

Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. (2021). Molecules. Available from: [Link]

-

The proposed fragmentation pattern of this compound. ResearchGate. Available from: [Link]

-

Role of Phenolic compounds in plant defense mechanism: An updated review. (2023). Indian Journal of Applied & Pure Biology. Available from: [Link]

-

The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans. (2013). FEMS Yeast Research. Available from: [Link]

-

Natural Compounds in the Battle against Microorganisms—Linalool. (2022). Molecules. Available from: [Link]

-

Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (2023). Journal of Fungi. Available from: [Link]

-

Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens. (2021). Frontiers in Microbiology. Available from: [Link]

-

Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. (2017). Molecules. Available from: [Link]

-

The Roles of Phytohormones in Plant Defense Mechanisms Against the Brown Planthopper. (2024). International Journal of Molecular Sciences. Available from: [Link]

-

Antifungal activity of liriodenine on agents of systemic mycoses, with emphasis on the genus Paracoccidioides. (2017). Revista do Instituto de Medicina Tropical de São Paulo. Available from: [Link]

-

Antifungal Activity of a Library of Aminothioxanthones. (2021). Pharmaceuticals. Available from: [Link]

-

Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. (2022). International Journal of Molecular Sciences. Available from: [Link]

-

Mechanistic insights on lignin-mediated plant defense against pathogen infection. (2025). Plant Physiology and Biochemistry. Available from: [Link]

-

Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (2023). International Journal of Molecular Sciences. Available from: [Link]

-

Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2021). Frontiers in Plant Science. Available from: [Link]

-

Isolation and Identification of Components in the Dihydroquercetin-Rich Extract from Larch Wood (Larix olgensis Henry). (2018). European Journal of Medicinal Plants. Available from: [Link]

-

Discovered a key mechanism in the plant defense against fungal infections. (2017). EurekAlert!. Available from: [Link]

-

Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. (2022). Antibiotics. Available from: [Link]

-

Biosynthetic Pathways of Hormones in Plants. (2023). International Journal of Molecular Sciences. Available from: [Link]

-

Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family?. (2007). Plant Signaling & Behavior. Available from: [Link]

-

Glucosinolates and Plant Defense. (2017). ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 8. Mechanistic insights on lignin-mediated plant defense against pathogen infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Combinatorial Antimicrobial Efficacy and Mechanism of Linalool Against Clinically Relevant Klebsiella pneumoniae [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal activity of liriodenine on agents of systemic mycoses, with emphasis on the genus Paracoccidioides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Activity of a Library of Aminothioxanthones | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Antioxidant Activity of Larixinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Preamble: The Imperative for Novel Antioxidants in Drug Development